Introduction: Characterizing a Novel Benzyl Alcohol Derivative
Introduction: Characterizing a Novel Benzyl Alcohol Derivative
An In-depth Technical Guide to the Physical Properties of (2-Bromo-5-methoxy-3-methylphenyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
(2-Bromo-5-methoxy-3-methylphenyl)methanol is a substituted aromatic alcohol with the molecular formula C₉H₁₁BrO₂. As a functionalized benzyl alcohol, it holds potential as a building block in medicinal chemistry and materials science. The precise arrangement of a bromine atom, a methoxy group, and a methyl group on the phenyl ring, in addition to the hydroxymethyl substituent, imparts a unique combination of steric and electronic properties that influence its reactivity and physical behavior.
This guide serves as a comprehensive manual for the characterization of (2-Bromo-5-methoxy-3-methylphenyl)methanol. Given the limited availability of consolidated data for this specific molecule, this document focuses on the predictive methodologies and empirical protocols required to determine its key physical properties. The approach outlined herein is designed to be a self-validating system, providing researchers with the tools to generate reliable data, understand the causality behind experimental choices, and confidently utilize this compound in further research and development.
Part 1: In Silico Prediction of Physicochemical Properties
Before commencing laboratory work, in silico prediction offers a powerful, resource-efficient method to estimate the physicochemical properties of a molecule. These computational models use vast databases of experimental data and sophisticated algorithms to predict behavior based on chemical structure.[1][2][3][4] This predictive step is crucial for anticipating a compound's behavior, planning experiments, and establishing a theoretical baseline for comparison with empirical results.
For (2-Bromo-5-methoxy-3-methylphenyl)methanol, several key properties can be estimated. The molecular weight is calculated directly from the molecular formula. Other properties, such as lipophilicity (logP), boiling point, and aqueous solubility, are predicted using algorithms that analyze factors like molecular size, polarity, and hydrogen bonding capacity.
Table 1: Predicted Physicochemical Properties of (2-Bromo-5-methoxy-3-methylphenyl)methanol
| Property | Predicted Value | Source/Methodology |
| Molecular Weight | 231.09 g/mol | Calculated from Formula (C₉H₁₁BrO₂) |
| XLogP3 | 2.5 | Computational Prediction |
| Boiling Point | ~327.5 ± 35.0 °C at 760 mmHg | Computational Prediction |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Note: Predicted values are estimates and should be confirmed by experimental data.
Part 2: Experimental Determination of Core Physical Properties
The following sections provide detailed, field-proven protocols for the empirical determination of the essential physical properties of a novel solid organic compound like (2-Bromo-5-methoxy-3-methylphenyl)methanol.
Melting Point Determination: A Criterion for Purity
Principle: The melting point is a fundamental physical property used for identification and as a primary indicator of purity. A pure crystalline solid typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5]
Methodology: Capillary Method using a Digital Melting Point Apparatus
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp), which offers precise temperature control and clear observation.[5][6]
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the (2-Bromo-5-methoxy-3-methylphenyl)methanol sample is completely dry and finely powdered. If necessary, gently crush the crystals on a watch glass with a spatula.
-
Jab the open end of a glass capillary tube into the powder pile several times to collect a small amount of the sample.[7]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, vertical glass tube onto the benchtop.[5][7]
-
The final packed sample height should be 2-3 mm.[7]
-
-
Measurement - Rapid Approximation (if melting point is unknown):
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute).
-
Record the approximate temperature range over which the sample melts. This provides a target for the precise measurement.[7]
-
-
Measurement - Precise Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed.[7]
-
Insert a fresh capillary tube with a new sample.
-
Heat rapidly until the temperature is ~20°C below the expected melting point.
-
Reduce the heating rate significantly, to approximately 1-2°C per minute, to ensure thermal equilibrium.[7]
-
Record T₁: The temperature at which the first droplet of liquid appears.[7]
-
Record T₂: The temperature at which the entire sample has completely liquefied.
-
The melting point is reported as the range T₁ - T₂.
-
Perform the measurement in duplicate or triplicate to ensure consistency.
-
Workflow for Melting Point Determination
Caption: Decision tree for classifying an organic compound by solubility.
Spectroscopic Characterization: Confirming Molecular Structure
While not physical properties in the classical sense, spectroscopic data are indispensable for confirming the identity and structure of the molecule being tested.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [8][9] Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | O-H Stretch (broad) | Alcohol (-CH₂OH) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Methyl/Methylene (-CH₃, -CH₂) |
| 1600 & 1500 | C=C Stretch | Aromatic Ring [10][11][12] |
| 1250 - 1000 | C-O Stretch | Alcohol & Ether |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms. Protons in different electronic environments resonate at different frequencies. [12] Expected ¹H NMR Signals (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Multiplet | 2H | Aromatic Protons (Ar-H) |
| ~ 4.7 | Singlet or Doublet | 2H | Benzylic Protons (-CH₂OH) |
| ~ 3.8 | Singlet | 3H | Methoxy Protons (-OCH₃) |
| ~ 2.3 | Singlet | 3H | Methyl Protons (Ar-CH₃) |
| Variable (~1.5-3.0) | Singlet (broad) | 1H | Hydroxyl Proton (-OH) |
Note: The exact chemical shifts and splitting patterns depend on the solvent and the specific electronic effects of the substituents.
Part 3: Data Summary and Safety
Summary of Experimental Findings
This table should be used to record the empirically determined values for (2-Bromo-5-methoxy-3-methylphenyl)methanol, allowing for direct comparison with predicted data.
Table 2: Experimental Physical Properties Record
| Property | Experimental Value | Notes |
| Appearance | e.g., White crystalline solid | |
| Melting Point | Report as a range (°C) | |
| Solubility | ||
| Water | Soluble / Insoluble | |
| 5% NaOH | Soluble / Insoluble | |
| 5% HCl | Soluble / Insoluble | |
| Toluene | Soluble / Insoluble | |
| Ethanol | Soluble / Insoluble | |
| FT-IR Peaks (cm⁻¹) | List key peaks | |
| ¹H NMR Shifts (ppm) | List key shifts and multiplicities |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure suggests the following precautions based on analogous compounds. [13]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Safety: The compound is likely harmful if swallowed and may cause skin and eye irritation. [13]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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